(2-isocyanatoethyl)cyclobutane

Catalog No.
S6559738
CAS No.
2649057-28-1
M.F
C7H11NO
M. Wt
125.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-isocyanatoethyl)cyclobutane

CAS Number

2649057-28-1

Product Name

(2-isocyanatoethyl)cyclobutane

IUPAC Name

2-isocyanatoethylcyclobutane

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

InChI

InChI=1S/C7H11NO/c9-6-8-5-4-7-2-1-3-7/h7H,1-5H2

InChI Key

RYPHKZOVEXVLSZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CCN=C=O

(2-isocyanatoethyl)cyclobutane is an organic compound with the molecular formula C7_7H11_{11}NO. It features an isocyanate group (-N=C=O) attached to a cyclobutane ring via an ethyl chain. This unique structure imparts distinct steric and electronic properties, making it a subject of interest in various fields of chemistry and biology. The compound is characterized by its relatively low molecular weight of 125.17 g/mol and has a CAS number of 2649057-28-1 .

, including:

  • Nucleophilic Addition: The isocyanate group can react with amines, alcohols, and thiols to form stable urea, carbamate, or thiourea derivatives.
  • Polymerization: It can be used as a monomer in the synthesis of polyurethanes and other polymeric materials due to its ability to form cross-links with compounds containing active hydrogen atoms.
  • Michael Addition: The compound can also engage in Michael addition reactions with suitable acceptors, expanding its utility in organic synthesis.

Research into the biological activity of (2-isocyanatoethyl)cyclobutane is limited but suggests potential applications in medicinal chemistry. Isocyanates are known for their ability to modify proteins and other biomolecules, which could lead to therapeutic applications. The compound may exhibit:

  • Antimicrobial Properties: Similar compounds have shown antibacterial and antifungal activities.
  • Cytotoxic Effects: Some derivatives have been studied for their potential anticancer properties .

The synthesis of (2-isocyanatoethyl)cyclobutane typically involves the following methods:

  • Reaction with Phosgene: Cyclobutylamine is reacted with phosgene in the presence of a base like triethylamine. This reaction requires controlled temperature and pressure to yield the desired isocyanate product.
  • Purification: The crude product is purified through distillation or chromatography to achieve high purity levels .
  • Industrial Production: In industrial settings, continuous flow reactors may be employed for scalable production, utilizing automated systems for real-time monitoring of reaction conditions.

(2-isocyanatoethyl)cyclobutane has several notable applications:

  • Polymer Chemistry: It serves as a building block for synthesizing complex organic molecules and polymers.
  • Biomaterials: Investigated as a cross-linking agent in tissue engineering and biomaterials.
  • Coatings and Adhesives: Its reactivity makes it suitable for producing durable coatings, adhesives, and sealants .
  • Drug Delivery Systems: Explored for its potential use in drug delivery due to its ability to modify biological molecules.

Interaction studies involving (2-isocyanatoethyl)cyclobutane primarily focus on its reactivity with biological macromolecules. The isocyanate group can form covalent bonds with nucleophilic sites on proteins, which may alter their structure and function. These interactions are crucial for understanding the compound's potential biological effects and therapeutic applications.

Several compounds share structural similarities with (2-isocyanatoethyl)cyclobutane. Here are some notable examples:

Compound NameStructure TypeUnique Features
Cyclobutyl IsocyanateIsocyanateDirectly derived from cyclobutylamine; simpler structure.
1,3-Cyclobutanedicarboxylic AcidDicarboxylic AcidContains two carboxylic acid groups; used in polymer synthesis.
4-IsocyanatobutylbenzeneAromatic IsocyanateIncorporates an aromatic ring; used in coatings and adhesives.
2-IsocyanoethylbenzeneAromatic IsocyanateSimilar reactivity profile; used in organic synthesis.

(2-isocyanatoethyl)cyclobutane stands out due to its cyclobutane ring structure, which imparts unique steric strain and reactivity compared to more linear or aromatic isocyanates. This structural feature influences its applications in polymer chemistry and biomaterials, making it a valuable compound for research and industrial use .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

2

Exact Mass

125.084063974 g/mol

Monoisotopic Mass

125.084063974 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-25-2023

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